4-Acridinecarboxamide, N-(2-(dimethylamino)ethyl)-8-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Acridinecarboxamide, N-(2-(dimethylamino)ethyl)-8-methyl- is a synthetic compound known for its potential antitumor properties. It belongs to the acridine class of compounds, which are known for their ability to intercalate into DNA, thereby disrupting various cellular processes. This compound has been studied for its effectiveness against various types of cancer, particularly due to its ability to inhibit topoisomerase II, an enzyme crucial for DNA replication and cell division .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acridinecarboxamide, N-(2-(dimethylamino)ethyl)-8-methyl- typically involves the following steps:
Formation of Acridine Core: The acridine core is synthesized through a cyclization reaction involving anthranilic acid derivatives and appropriate aldehydes.
Carboxamide Formation: The carboxamide group is introduced by reacting the acridine derivative with an appropriate amine, such as N-(2-(dimethylamino)ethyl)amine.
Methylation: The final step involves the methylation of the acridine core to introduce the 8-methyl group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactions: Conducting the reactions in large reactors with precise control over temperature and pH.
Purification: Using techniques such as crystallization, filtration, and chromatography to purify the final product.
Quality Control: Ensuring the purity and consistency of the compound through rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-Acridinecarboxamide, N-(2-(dimethylamino)ethyl)-8-methyl- undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form various derivatives, which may have different biological activities.
Reduction: Reduction reactions can modify the acridine core, potentially altering its DNA intercalation properties.
Substitution: Various substituents can be introduced into the acridine core or the carboxamide group to create derivatives with different properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions include various acridine derivatives, each with potentially unique biological activities. These derivatives are often tested for their antitumor properties.
Scientific Research Applications
4-Acridinecarboxamide, N-(2-(dimethylamino)ethyl)-8-methyl- has several scientific research applications:
Chemistry: Used as a model compound to study DNA intercalation and its effects on DNA structure and function.
Biology: Investigated for its ability to inhibit topoisomerase II, making it a potential candidate for cancer therapy.
Medicine: Studied in preclinical and clinical trials for its antitumor activity against various cancers, including lung adenocarcinoma and melanoma
Industry: Potential use in the development of new anticancer drugs and as a tool in biochemical research.
Mechanism of Action
The primary mechanism of action of 4-Acridinecarboxamide, N-(2-(dimethylamino)ethyl)-8-methyl- involves DNA intercalation. By inserting itself between DNA base pairs, the compound disrupts the normal function of DNA, inhibiting replication and transcription. This leads to the inhibition of topoisomerase II, an enzyme essential for DNA replication and cell division. The disruption of these processes ultimately results in cell death, particularly in rapidly dividing cancer cells .
Comparison with Similar Compounds
4-Acridinecarboxamide, N-(2-(dimethylamino)ethyl)-8-methyl- is unique due to its specific structure and mechanism of action. Similar compounds include:
Amsacrine: Another topoisomerase II inhibitor but with a different structure and spectrum of activity.
Mitoxantrone: A synthetic anthracenedione with similar DNA intercalation properties but different clinical applications.
Etoposide: A topoisomerase II inhibitor derived from podophyllotoxin, used in various cancer treatments.
Compared to these compounds, 4-Acridinecarboxamide, N-(2-(dimethylamino)ethyl)-8-methyl- has shown promising activity in preclinical studies, particularly against multidrug-resistant cancer cell lines .
Properties
CAS No. |
106626-81-7 |
---|---|
Molecular Formula |
C19H21N3O |
Molecular Weight |
307.4 g/mol |
IUPAC Name |
N-[2-(dimethylamino)ethyl]-8-methylacridine-4-carboxamide |
InChI |
InChI=1S/C19H21N3O/c1-13-6-4-9-17-16(13)12-14-7-5-8-15(18(14)21-17)19(23)20-10-11-22(2)3/h4-9,12H,10-11H2,1-3H3,(H,20,23) |
InChI Key |
WUCCTNZMKRRCCJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=C3C=CC=C(C3=NC2=CC=C1)C(=O)NCCN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.